1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride
Overview
Description
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N4O and its molecular weight is 255.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound belongs to the class of oxadiazoles and piperazines. Oxadiazoles are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . Piperazines are often used in the development of drugs and have various therapeutic effects depending on their specific structures .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Based on the classes it belongs to, it could potentially be involved in a variety of pathways related to the biological activities mentioned above .
Pharmacokinetics
These properties can be significantly influenced by the compound’s chemical structure and can vary widely among different compounds within the oxadiazole and piperazine classes .
Result of Action
Based on its classification, it could potentially have a range of effects depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds. Without specific information, it’s hard to say exactly how these factors might affect this compound .
Properties
IUPAC Name |
5-methyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12;;/h9H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPADRFUTFFPQKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.